molecular formula C82H103ClN18O16 B1662521 デガレリックス CAS No. 214766-78-6

デガレリックス

カタログ番号: B1662521
CAS番号: 214766-78-6
分子量: 1632.3 g/mol
InChIキー: MEUCPCLKGZSHTA-XYAYPHGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Degarelix has a wide range of scientific research applications, including:

作用機序

デガレリックスは、下垂体におけるGnRH受容体を競合的に阻害することによって機能します。この阻害は、黄体形成ホルモン(LH)および卵胞刺激ホルモン(FSH)の放出を防ぎ、テストステロン産生の急速な減少につながります。 テストステロンレベルの低下は、前立腺腫瘍の増殖を遅らせ、サイズを縮小するのに役立ちます .

類似の化合物との比較

類似の化合物

デガレリックスの独自性

デガレリックスは、リュープロレリンなどのGnRHアゴニストに共通する副作用である、初期の急増を引き起こすことなく、テストステロンレベルを急速に低下させる能力が独特です。 これにより、デガレリックスは、テストステロンの急増に伴う症状の悪化のリスクを軽減するため、進行性前立腺がん患者にとって好ましい選択肢となっています .

Safety and Hazards

Degarelix may cause reproductive toxicity (Category 1B), and may damage fertility or the unborn child . It should not be used by a woman who is pregnant or breastfeeding, or who may become pregnant . It may affect fertility (your ability to have children), whether you are a man or a woman .

将来の方向性

Degarelix is a useful option for the treatment of prostate cancer in patients for whom endocrine treatment is indicated . It has a faster onset of action than the GnRH receptor agonist leuprolide and is not associated with testosterone surges or microsurges . It may reduce acute urinary tract toxicity during prostate cancer external beam radiotherapy compared with luteinizing hormone-releasing hormone agonists, in particular in patients with moderate to severe symptoms at the start of treatment .

生化学分析

Biochemical Properties

Degarelix interacts with GnRH receptors in the pituitary gland . By binding to these receptors, it blocks the interaction with GnRH . This antagonism leads to a reduction in the release of LH and FSH . The reduction in these hormones ultimately leads to testosterone suppression , which is crucial in treating men with advanced prostate cancer .

Cellular Effects

Degarelix has a profound effect on various types of cells, particularly those involved in the progression of prostate cancer . By suppressing testosterone levels, it may shrink the prostate cancer or stop it from growing . It influences cell function by impacting cell signaling pathways related to the production of testosterone .

Molecular Mechanism

The mechanism of action of Degarelix involves its binding to GnRH receptors in the pituitary gland . This binding blocks the interaction with GnRH, leading to a reduction in the release of LH and FSH . The decrease in these hormones results in testosterone suppression .

Temporal Effects in Laboratory Settings

Degarelix is subject to common peptidic degradation during its passage through the hepatobiliary system and then fecally eliminated . No active or inactive metabolites or involvement of CYP450 isozymes have been observed .

Dosage Effects in Animal Models

In animal studies, Degarelix produced a dose-dependent suppression of the pituitary-gonadal axis as revealed by the decrease in plasma LH and testosterone levels . Duration of LH suppression increased with the dose .

Metabolic Pathways

Degarelix is involved in the metabolic pathway that regulates the production of testosterone . It interacts with GnRH receptors in the pituitary gland, leading to a reduction in the release of LH and FSH . These hormones are crucial for the production of testosterone .

Transport and Distribution

Degarelix is administered as a subcutaneous injection, usually given in the tummy . After administration, it binds to GnRH receptors in the pituitary gland . It is then subject to peptide hydrolysis during its passage through the hepatobiliary system and then fecally eliminated .

Subcellular Localization

Degarelix targets the GnRH receptors located in the pituitary gland . By binding to these receptors, it blocks the interaction with GnRH, leading to a reduction in the release of LH and FSH . This ultimately results in testosterone suppression , which is crucial in the treatment of advanced prostate cancer .

準備方法

合成経路と反応条件

デガレリックスは、通常、3+6+1フラグメントプロトコルを含む、フラグメントベースのアプローチを使用して合成されます。 この方法は、セリンのトリチル(Trt)による保護と、保護されたアミノ酸の逐次カップリングを含みます . 合成には、線状デカペプチドアミド構造を形成するために、脱保護およびカップリング反応の複数ステップが含まれます .

工業生産方法

デガレリックスの工業生産には、固相ペプチド合成(SPPS)技術が含まれます。このプロセスには、適切な樹脂の使用、ジエチレントリアミン溶液による脱保護、およびさまざまなFmoc保護アミノ酸との逐次反応が含まれます。 粗生成物は、次に精製されて医薬品として許容できるデガレリックス酢酸塩が得られます .

化学反応の分析

反応の種類

デガレリックスは、次のようなさまざまな化学反応を受けます。

    還元: 水素の添加または酸素の除去を含みます。

    置換: ある官能基を別の官能基で置き換えることを含みます。

一般的な試薬と条件

デガレリックスの合成および反応で使用される一般的な試薬には、次のものがあります。

    Fmoc保護アミノ酸: ペプチド鎖の合成に使用されます。

    ジエチレントリアミン: 樹脂の脱保護に使用されます。

    トリチル(Trt): セリンの保護に使用されます

形成される主な生成物

これらの反応から形成される主な生成物は、医薬品製剤で使用されるデガレリックス酢酸塩です .

科学研究アプリケーション

デガレリックスは、次のような幅広い科学研究アプリケーションを持っています。

類似化合物との比較

Similar Compounds

Uniqueness of Degarelix

Degarelix is unique in its ability to rapidly reduce testosterone levels without causing an initial surge, which is a common side effect of GnRH agonists like leuprolide. This makes degarelix a preferred option for patients with advanced prostate cancer, as it reduces the risk of symptom flare associated with testosterone surges .

特性

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUCPCLKGZSHTA-XYAYPHGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H103ClN18O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026401
Record name Degarelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1632.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Degarelix competitively inhibits GnRH receptors in the pituitary gland, preventing the release of luteinizing hormone (LH) and follicle stimulating hormone. Reduced LH suppresses testosterone release, which slows the growth and reduces the size of prostate cancers., Degarelix is a selective gonadotrophin releasing-hormone (GnRH) antagonist that competitively and reversibly binds to the pituitary GnRH receptors, thereby rapidly reducing the release of the gonadotrophins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), and thereby reducing the secretion of testosterone (T) by the testes. Prostatic carcinoma is known to be androgen sensitive and responds to treatment that removes the source of androgen. Unlike GnRH agonists, GnRH antagonists do not induce a LH surge with subsequent testosterone surge/tumour stimulation and potential symptomatic flare after the initiation of treatment., Degarelix, a synthetic decapeptide, is a gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone, gonadorelin) antagonist. The drug immediately, competitively, and reversibly binds to and blocks GnRH receptors in the pituitary, thereby reducing the release of gonadotropins (i.e., luteinizing hormone [LH], follicle stimulating hormone [FSH]) and, consequently, testosterone without initial stimulation of the hypothalamic-pituitary-gonadal axis and the associated testosterone surge. Degarelix appears to have low histamine-releasing potential compared with other GnRH antagonists; there have been no signs of immediate- or late-onset systemic allergic reactions with degarelix.
Record name Degarelix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Degarelix
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

214766-78-6
Record name Degarelix [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214766786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Degarelix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Degarelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 214766-78-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEGARELIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX0XJI3A11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Degarelix
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Degarelix
Reactant of Route 2
Degarelix
Reactant of Route 3
Degarelix
Reactant of Route 4
Degarelix
Reactant of Route 5
Degarelix
Reactant of Route 6
Degarelix
Customer
Q & A

A: Degarelix (Ac-d-2Nal(1)-d-4Cpa(2)-d-3Pal(3)-Ser(4)-4Aph(l-Hor)(5)-d-4Aph(Cbm)(6)-Leu(7)-ILys(8)-Pro(9)-d-Ala(10)-NH(2)) is a gonadotropin-releasing hormone (GnRH) receptor antagonist. [] It acts by competitively binding to GnRH receptors in the pituitary gland. [, , ] This binding blocks the action of endogenous GnRH, a hormone naturally released from the hypothalamus. [, , ] By inhibiting GnRH receptor activation, Degarelix effectively suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. [, , , , ] This suppression leads to a rapid decline in testosterone production in men, a state known as medical castration. [, , , , , ]

ANone: The molecular formula of Degarelix is C64H80N18O13. Its molecular weight is 1309.4 g/mol.

A: Degarelix, upon subcutaneous injection, forms a gel depot at the injection site, enabling sustained release. [, ] This gelation process is a critical quality attribute that impacts drug delivery. Factors such as Degarelix concentration, pH, salt concentration, and temperature influence the gelation kinetics. []

A: Degarelix is a GnRH receptor antagonist and does not possess catalytic properties. Its primary mechanism involves competitive binding to the GnRH receptor. [, , ]

ANone: While the provided research articles primarily focus on pharmacological and clinical aspects, computational studies on Degarelix and its analogues are limited in the provided dataset.

A: Degarelix is formulated as a subcutaneous depot to provide sustained release. [, ] The formulation leverages its ability to form a gel upon injection, which controls the release rate and extends its duration of action. [, ] Further research explored conjugating Degarelix with paclitaxel to enhance targeted delivery to tumor cells. []

ANone: The provided articles primarily focus on the scientific and clinical aspects of Degarelix. Detailed information regarding specific SHE regulations is not extensively discussed in these research papers.

A: Degarelix effectively suppresses LH and testosterone levels in animal models and humans. [, , ] Animal studies demonstrate its efficacy in inhibiting tumor growth in prostate cancer models. [, ] In humans, Degarelix treatment resulted in rapid testosterone suppression, achieving castrate levels (≤0.5 ng/mL) within 3 days in 93.5% of patients. [] It also effectively reduced prostate-specific antigen (PSA) levels, with a median reduction of 92.4% by Day 28. []

A: Degarelix showed a direct inhibitory effect on the growth of various prostate cell lines, including benign prostatic hyperplasia (BPH) and prostate cancer cells. [, ] This growth inhibition is attributed to increased apoptosis, evidenced by increased caspase activity. [, ] Interestingly, Degarelix's effect on cell viability differs from GnRH agonists like leuprolide and goserelin, which did not significantly impact the viability of certain prostate cell lines. []

A: Researchers have employed the Dunning R-3327H rat model to investigate the impact of Degarelix on prostate cancer. [] This model, when implanted in Copenhagen rats, allows for the evaluation of various treatment modalities for prostate adenocarcinoma. [] Results showed Degarelix effectively inhibited tumor growth, demonstrating comparable or even superior efficacy to surgical castration in suppressing tumor progression. [, ]

A: Numerous clinical trials have investigated the efficacy and safety of Degarelix. Phase II trials established effective dose regimens for testosterone suppression. [] A pivotal phase III trial demonstrated the non-inferiority of Degarelix to the GnRH agonist leuprolide in achieving testosterone suppression in patients with prostate cancer. [, ] Notably, Degarelix demonstrated a faster testosterone and PSA decline compared to leuprolide. [, , , , ] Several trials also explored the impact of Degarelix on quality of life, injection site reactions, and other clinical outcomes. [, , ]

A: While Degarelix offers an alternative mechanism to GnRH agonists, the development of resistance remains a concern. Although Degarelix effectively reduces testosterone levels, tumor cells can eventually escape hormonal control. []

A: Research using a prostate cancer xenograft model (PAC120) suggests that the combination of Degarelix with trastuzumab, a HER2/ERBB2 inhibitor, could potentially prevent hormonal escape. [] This finding indicates a possible role of the HER2/ERBB2 pathway in resistance mechanisms and suggests that targeting multiple pathways might be beneficial in overcoming resistance. []

A: Research explored conjugating Degarelix with paclitaxel, a chemotherapeutic agent, using a disulfide bond linker. [] This approach aimed to utilize Degarelix's binding affinity for GnRH receptors to deliver paclitaxel specifically to tumor cells expressing these receptors. [] The conjugates demonstrated promising in vitro cytotoxic activity against breast and colon cancer cell lines, highlighting the potential of Degarelix as a targeting moiety for enhancing drug delivery. []

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Degarelix. Information regarding specific biomarkers and their use in diagnostics for Degarelix therapy is limited.

A: Several analytical techniques have been used in the development and characterization of Degarelix. Real-time NMR has emerged as a valuable tool to investigate the in vitro aggregation kinetics of Degarelix drug products, offering insights into the gelation process. [] Additionally, high-performance liquid chromatography (HPLC) has been employed to assess the hydrophilicity of Degarelix analogues. []

ANone: The provided articles primarily focus on the pharmacological and clinical aspects of Degarelix. Specific information regarding its environmental impact and degradation pathways is not extensively discussed.

A: Degarelix exhibits high water solubility, exceeding 50 mg/ml. [] This property is critical for its formulation as a subcutaneous injection and its ability to form a depot for sustained release. [, ]

ANone: While the provided research articles utilize various analytical techniques, detailed information regarding the specific validation parameters of these methods is not extensively discussed.

A: The development and manufacturing of Degarelix drug products adhere to strict quality control and assurance standards. While detailed protocols are not explicitly provided, the research highlights the importance of monitoring critical quality attributes like aggregation kinetics using real-time NMR. []

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Degarelix. Specific information regarding its potential to induce an immune response is not extensively discussed.

A: In vitro studies using membrane vesicle-based and whole-cell assays investigated potential interactions between Degarelix and selected efflux and uptake transporters. [] Results indicated that Degarelix did not show significant interactions with the tested transporters at concentrations up to 200 times the clinical concentration. [] This suggests a low risk of clinically relevant drug-drug interactions mediated by these transporters.

A: In vitro studies using human liver microsomes and primary human hepatocytes investigated the potential of Degarelix to inhibit or induce cytochrome P450 (CYP450) enzymes. [, ] Results showed no significant inhibition of CYP450 isozymes at clinically relevant concentrations. [, ] Additionally, Degarelix did not induce CYP450 activity in human hepatocytes. [] These findings suggest a low likelihood of Degarelix causing clinically significant drug-drug interactions through CYP450 modulation. [, ]

A: Degarelix is designed for subcutaneous administration and exhibits good biocompatibility. [, ] Its peptidic nature allows for biodegradation, primarily through enzymatic breakdown in the liver and bile. [, ]

A: GnRH agonists, such as leuprolide and goserelin, are established alternatives to Degarelix. [, , , , ] While both classes effectively suppress testosterone, they differ in their mechanism of action and clinical considerations. [, , , , ] GnRH agonists initially cause a testosterone surge before achieving suppression, whereas Degarelix avoids this surge. [, , , , ] This distinction makes Degarelix a preferred choice for patients at risk of complications from a testosterone surge.

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Degarelix. Information regarding its recycling and waste management is not extensively discussed.

A: The research on Degarelix leverages a wide range of research infrastructure and resources. These include in vitro cell-based assays, animal models like the Dunning rat model, and sophisticated analytical techniques like real-time NMR and HPLC. [, , , ]

A: Degarelix represents a significant milestone in the development of GnRH antagonists. [] It was the first GnRH antagonist to receive FDA approval for the treatment of advanced prostate cancer, offering a valuable alternative to GnRH agonists. [] Its introduction marked a shift towards utilizing medications that avoid the initial testosterone surge, improving the management of prostate cancer patients. [, , , , ]

A: Research on Degarelix exemplifies cross-disciplinary collaborations encompassing medicinal chemistry, pharmacology, oncology, and pharmaceutical sciences. [, ] The development of Degarelix-paclitaxel conjugates highlights the synergy between drug discovery and delivery, aiming to improve targeted therapy. [] Additionally, ongoing research exploring the combination of Degarelix with other agents like trastuzumab underscores the importance of interdisciplinary approaches in optimizing treatment strategies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。